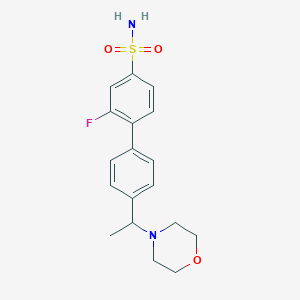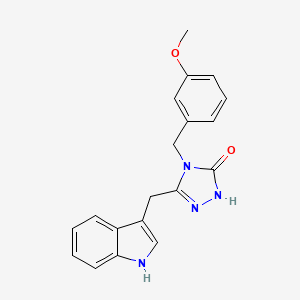![molecular formula C16H25NO2 B4261038 1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine](/img/structure/B4261038.png)
1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine
Overview
Description
1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a piperidine derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine is not fully understood. However, it has been found to modulate the activity of various neurotransmitters such as acetylcholine, dopamine, and serotonin. The compound has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine has been found to have significant biochemical and physiological effects. The compound has been found to increase the levels of various antioxidants such as glutathione and superoxide dismutase. It has also been found to decrease the levels of various inflammatory markers such as tumor necrosis factor-alpha and interleukin-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine in lab experiments is its potential pharmacological properties. The compound has been found to have significant antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine. One of the future directions is to study the compound's potential use in the treatment of various neurological disorders. Another future direction is to study the compound's potential use as an antioxidant and anti-inflammatory agent. Additionally, future studies could focus on the development of more efficient synthesis methods for the compound and the study of its pharmacokinetics and toxicity.
Scientific Research Applications
1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine has been studied for its potential pharmacological properties. It has been found to have significant antioxidant and anti-inflammatory properties. The compound has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(1-methoxypropan-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14(13-18-2)15-7-10-17(11-8-15)9-3-5-16-6-4-12-19-16/h3-6,12,14-15H,7-11,13H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENBQDHXKFSOZ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C1CCN(CC1)CC=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)C1CCN(CC1)C/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B4260964.png)
![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4260979.png)
![N-(1,1-dimethyl-2-morpholin-4-ylethyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4260987.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide](/img/structure/B4261009.png)
![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)
![(3S*,4R*)-1-[(4-fluorophenoxy)acetyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4261016.png)
![2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4261024.png)

![3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4261060.png)
![7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4261068.png)
![N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B4261074.png)
![2-{1-cyclohexyl-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4261080.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B4261087.png)